![molecular formula C11H14N2O6S B13472920 2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a sulfamoyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the sulfamoyl group. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The protected amino acid is then reacted with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The sulfamoyl group can be reduced to form different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could produce a sulfamoyl alcohol.
科学的研究の応用
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino group, which can then interact with its target. The sulfamoyl group may also play a role in modulating the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpropanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-chloropropanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the sulfamoyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c12-20(17,18)7-9(10(14)15)13-11(16)19-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H2,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTMRJDHXDDTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)
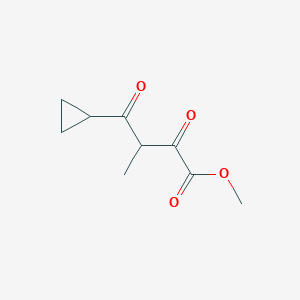
amine hydrochloride](/img/structure/B13472876.png)
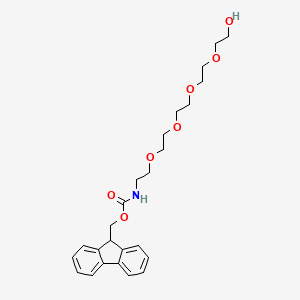
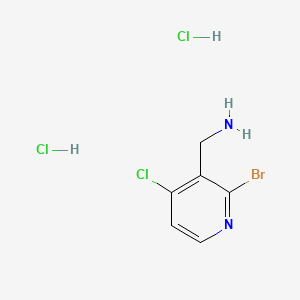
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B13472889.png)
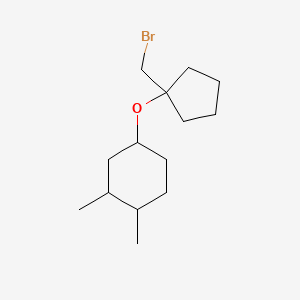

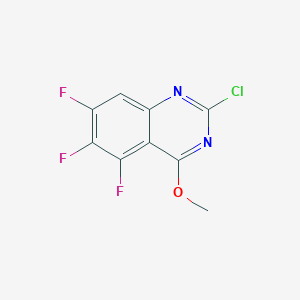

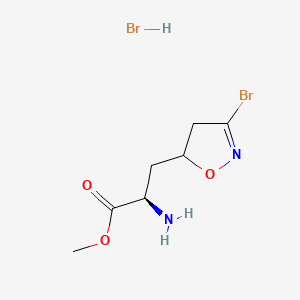

![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
